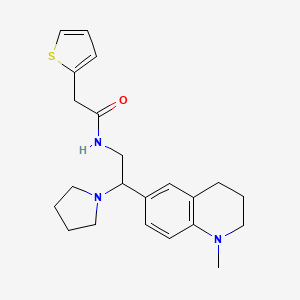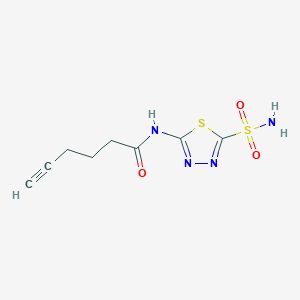
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide” is an organic compound . It is also known as 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide, N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, N-(5-[Aminosulfonyl]-1,3,4-thiadiazol-2-yl)acetamide, and Acetazolamide . Its empirical formula is C4H6N4O3S2 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE and 5-Hexynoyl chloride . Another synthesis pathway involves the reaction of 5-hexynoic acid with thionyl chloride to form 5-chlorohex-5-ynoic acid, which is then reacted with sodium azide to form 5-azido-hex-5-ynoic acid. The azide group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst.Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C4H6N4O3S2 . Its molecular weight is 222.25 .It has a molecular weight of 274.32 . The storage temperature is 4 degrees Celsius .
Applications De Recherche Scientifique
Antiviral Activity
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide derivatives have shown potential in antiviral applications. For instance, Chen et al. (2010) synthesized derivatives that exhibited anti-tobacco mosaic virus activity, highlighting their potential in plant virus control (Chen et al., 2010).
Anticancer Properties
Compounds derived from this compound have been evaluated for their anticancer properties. El-Gaby et al. (2017) found that certain derivatives showed significant activity against Ehrlich ascites carcinoma cells, surpassing the effectiveness of some traditional cancer drugs (El-Gaby et al., 2017). Additionally, Mert et al. (2014) demonstrated that these derivatives exhibited cell selective effects against rat brain tumor cells, with some showing broad-spectrum antitumor activity (Mert et al., 2014).
Antimicrobial and Antifungal Activity
These derivatives also show promise in antimicrobial and antifungal applications. Sych et al. (2019) synthesized compounds that displayed sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Inhibition of Carbonic Anhydrase
Another significant application is in inhibiting the enzyme carbonic anhydrase. Mert et al. (2016) synthesized derivatives that were effective inhibitors of human cytosolic carbonic anhydrase isozymes, showing that these compounds could have therapeutic potential in diseases where these enzymes play a role (Mert et al., 2016).
Safety and Hazards
The safety information for “N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide” indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S2/c1-2-3-4-5-6(13)10-7-11-12-8(16-7)17(9,14)15/h1H,3-5H2,(H2,9,14,15)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSCAOCFAHVCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1623789-42-3 |
Source


|
| Record name | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


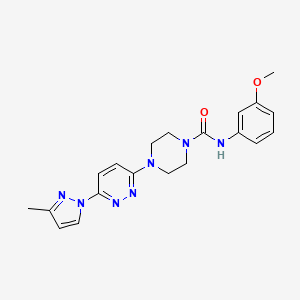

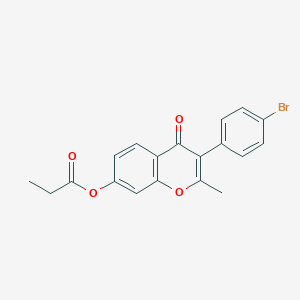
![N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2708173.png)
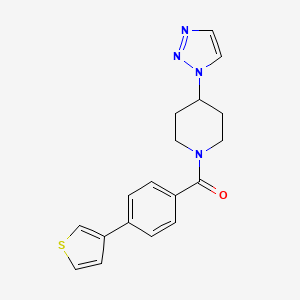

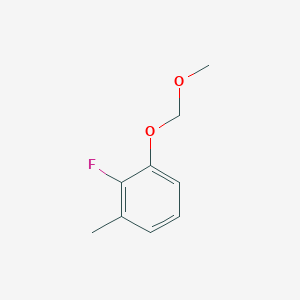
![[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2708184.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2708186.png)
![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)

